N-[(4-fluorophenyl)methyl]thiophene-2-sulfonamide
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Overview
Description
N-[(4-fluorophenyl)methyl]thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced through the reaction of the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.
Addition of the Fluorophenyl Moiety: The fluorophenyl group can be added via a nucleophilic substitution reaction using a fluorobenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]thiophene-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions . The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene .
- Thiophene-2-sulfonamide derivatives .
Uniqueness
N-[(4-fluorophenyl)methyl]thiophene-2-sulfonamide is unique due to the combination of the fluorophenyl group, which enhances its lipophilicity and binding affinity, and the sulfonamide group, which provides specific enzyme inhibition properties . This combination makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S2/c12-10-5-3-9(4-6-10)8-13-17(14,15)11-2-1-7-16-11/h1-7,13H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYPWLGEVVCHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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